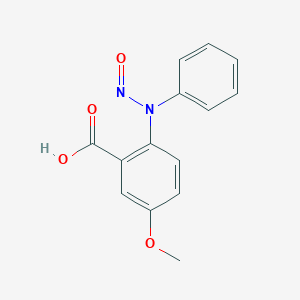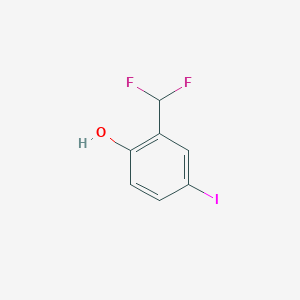
2-(Difluoromethyl)-4-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4-iodo-phenol is an organic compound that features both difluoromethyl and iodine substituents on a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation of phenol derivatives, which can be achieved using difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenol ring .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-4-iodo-phenol may involve continuous flow processes to ensure high yields and purity. The starting materials are typically derived from commercially available compounds, and the final product is obtained through a series of reactions, including hydrolysis and precipitation .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-4-iodo-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include quinones, deiodinated phenols, and substituted phenols with various functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4-iodo-phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its role as a hydrogen bond donor.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-4-iodo-phenol involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the difluoromethyl group . This property makes it a valuable bioisostere for alcohol, thiol, or amine groups, allowing it to interact with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)-4-iodo-phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-bromo-phenol: Similar structure but with a bromine atom instead of an iodine atom.
2-(Difluoromethyl)-4-chloro-phenol: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
2-(Difluoromethyl)-4-iodo-phenol is unique due to the presence of both the difluoromethyl group and the iodine atom, which confer distinct chemical properties and reactivity. The difluoromethyl group enhances its hydrogen bond donating ability, while the iodine atom provides a site for further functionalization through substitution reactions .
Eigenschaften
Molekularformel |
C7H5F2IO |
|---|---|
Molekulargewicht |
270.01 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4-iodophenol |
InChI |
InChI=1S/C7H5F2IO/c8-7(9)5-3-4(10)1-2-6(5)11/h1-3,7,11H |
InChI-Schlüssel |
FYEHKOLBCJLYHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


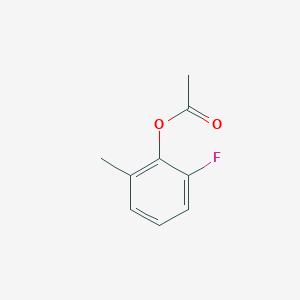
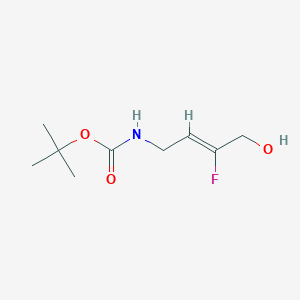
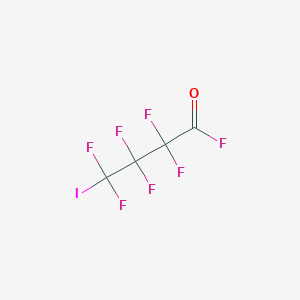
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)

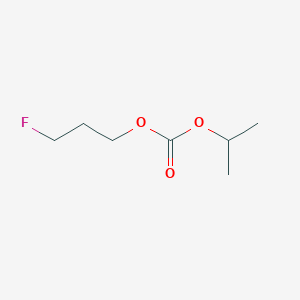
![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
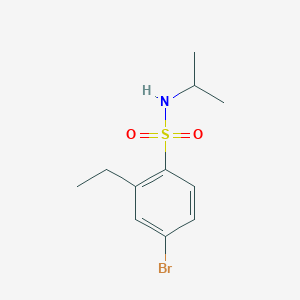

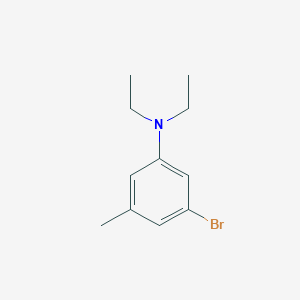
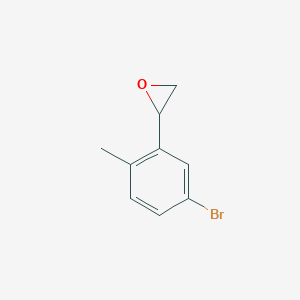
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
